Cas no 95162-14-4 (4-Bromo-1-trityl-1H-pyrazole)

4-Bromo-1-trityl-1H-pyrazole structure
4-Bromo-1-trityl-1H-pyrazole structure
Nom du produit:4-Bromo-1-trityl-1H-pyrazole
Numéro CAS:95162-14-4
Le MF:C22H17BrN2
Mégawatts:389.287784337997
MDL:MFCD09907863
CID:799235
PubChem ID:10834188

4-Bromo-1-trityl-1H-pyrazole Propriétés chimiques et physiques

Nom et identifiant

    • 4-Bromo-1-trityl-1H-pyrazole
    • 4-Bromo-1-tritylpyrazole
    • 1H-Pyrazole,4-bromo-1-(triphenylmethyl)-
    • 4-Bromo-1-trityl-1H-pyraziole
    • 4-bromo-1-(triphenylmethyl)-1H-pyrazole
    • 1H-Pyrazole, 4-bromo-1-(triphenylmethyl)-
    • N-trityl-4-bromopyrazole
    • 4-bromo-1-N-tritylpyrazole
    • 1-Trityl-4-bromo-1H-pyrazole
    • 4-bromo-1-trityl-1-H-pyrazole
    • CPENTLJGGGSVAJ-UHFFFAOYSA-N
    • RB3227
    • 6345AC
    • TRA0007730
    • AM62736
    • SC-
    • 4-Bromo-1-(triphenylmethyl)-1H-pyrazole (ACI)
    • Pyrazole, 4-bromo-1-trityl- (7CI)
    • 4-Bromo-1-triphenylmethyl-1H-pyrazole
    • 95162-14-4
    • SCHEMBL511015
    • CHEMBL4919985
    • 4-BROMO-1-(TRIPHENYLMETHYL)PYRAZOLE
    • AKOS016002521
    • VDA16214
    • SY023837
    • AS-9018
    • DTXSID90445567
    • MFCD09907863
    • MDL: MFCD09907863
    • Piscine à noyau: 1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
    • La clé Inchi: CPENTLJGGGSVAJ-UHFFFAOYSA-N
    • Sourire: BrC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)N=C1

Propriétés calculées

  • Qualité précise: 388.05800
  • Masse isotopique unique: 388.05751g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 25
  • Nombre de liaisons rotatives: 4
  • Complexité: 363
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 17.8
  • Le xlogp3: 5.7

Propriétés expérimentales

  • Dense: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 186-188 ºC (hexane )
  • Solubilité: Insuluble (7.4E-4 g/L) (25 ºC),
  • Le PSA: 17.82000
  • Le LogP: 5.48580

4-Bromo-1-trityl-1H-pyrazole Informations de sécurité

4-Bromo-1-trityl-1H-pyrazole Données douanières

  • Code HS:2933199090
  • Données douanières:

    Code douanier chinois:

    2933199090

    Résumé:

    2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

4-Bromo-1-trityl-1H-pyrazole PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1045337-10g
4-Bromo-1-trityl-1H-pyrazole
95162-14-4 97%
10g
$155 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852745-5g
4-Bromo-1-tritylpyrazole
95162-14-4 95%
5g
626.40 2021-05-17
eNovation Chemicals LLC
D493134-1g
4-Bromo-1-tritylpyrazole
95162-14-4 97%
1g
$120 2024-05-24
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY023837-25g
4-Bromo-1-tritylpyrazole
95162-14-4 ≥95%
25g
¥1363.00 2024-07-09
Chemenu
CM120447-25g
4-Bromo-1-tritylpyrazole
95162-14-4 95+%
25g
$468 2021-08-06
Alichem
A049002406-25g
4-Bromo-1-trityl-1H-pyrazole
95162-14-4 95%
25g
$353.50 2023-08-31
Chemenu
CM120447-5g
4-Bromo-1-tritylpyrazole
95162-14-4 95+%
5g
$108 2021-08-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H66225-1g
4-Bromo-1-trityl-1H-pyrazole, 95%
95162-14-4 95%
1g
¥917.00 2023-03-02
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY023837-5g
4-Bromo-1-tritylpyrazole
95162-14-4 ≥95%
5g
¥335.00 2024-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JD088-200mg
4-Bromo-1-trityl-1H-pyrazole
95162-14-4 98%
200mg
55.0CNY 2021-07-14

4-Bromo-1-trityl-1H-pyrazole Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
1.2 Reagents: Water ;  rt
Référence
Efficient and chromatography-free methodology for the modular synthesis of oligo-(1H-pyrazol-4-yl)-arenes with controllable size, shape and steric bulk
Kershaw Cook, Laurence J.; Kearsey, Rachel; Lamb, Jessica V.; Pace, Edward J.; Gould, Jamie A., Tetrahedron Letters, 2016, 57(8), 895-898

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 90 min, 0 °C
1.2 36 h, 0 °C
1.3 Reagents: Water
Référence
Solvent-free synthesis of metal-organic frameworks using low-melting metal salts
Azbell, Tyler J.; Pitt, Tristan A.; Bollmeyer, Melissa M.; Cong, Christina; Lancaster, Kyle M.; et al, ChemRxiv, 2022, 1, 1-11

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  40 h, rt
Référence
Preparation of pyrrole derivatives as androgen receptor antagonists for treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  24 h, 80 °C
Référence
Preparation of substituted phthalazinamines as Aurora kinase modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
Référence
Pyrazole compounds as modulators of MAGL, ABHD6 and FAAH and methods of making and using same
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  0 °C; 2 d, rt
Référence
Preparation of N-(mercaptoacyl)phenylalanine derivatives as inhibitors of angiotensin converting enzyme (ACE) and/or neutral endopeptidase (NEP)
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: tert-Butyl peroxybenzoate Catalysts: (OC-6-22)-Tris[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: 1,2-Dichloroethane ;  24 h, rt
Référence
Azolation of Benzylic C-H Bonds via Photoredox-Catalyzed Carbocation Generation
Das, Mrinmoy; Zamani, Leila; Bratcher, Christopher; Musacchio, Patricia Z., Journal of the American Chemical Society, 2023, 145(7), 3861-3868

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  3 h, rt
Référence
Scalable 9-Step Synthesis of the Splicing Modulator NVS-SM2
Abou-Hamdan, Hussein; Desaubry, Laurent, Journal of Organic Chemistry, 2018, 83(5), 2954-2958

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
1.2 Reagents: Water ;  rt
Référence
Synthesis of 4-aryl-1H-pyrazoles by Suzuki-Miyaura cross coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acids
Ichikawa, Hayato; Nishioka, Miho; Arimoto, Masao; Usami, Yoshihide, Heterocycles, 2010, 81(6), 1509-1516

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ethanol ;  0 °C
Référence
Synthesis of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides and their evaluation as D3 receptor ligands
Blass, Benjamin E. ; Chen, Peng-Jen; Gordon, John C., Medicinal Chemistry Research, 2022, 31(5), 735-748

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  0 °C; 2 h, 0 °C → rt
Référence
Rhodium/Chiral Diene Complexes in the Catalytic Asymmetric Arylation of β-Pyrazol-1-yl Acrylates
Gopula, Balraj; Tsai, Yun-Fan; Kuo, Ting-Shen; Wu, Ping-Yu; Henschke, Julian P.; et al, Organic Letters, 2015, 17(5), 1142-1145

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt
Référence
Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope
Anderson, Erin D.; Boger, Dale L., Journal of the American Chemical Society, 2011, 133(31), 12285-12292

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  0 °C; overnight, rt
Référence
Preparation of aryloxypyridinamines and related compounds as inhibitors of Notch signaling pathway and use thereof in treatment of cancers
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  rt; 2 h, 90 °C
Référence
Preparation of hetero-bifunctional pomalidomide derivatives as GSPT1 degraders for treatment of cancers
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  0 °C; 12 h, 28 °C
Référence
Pyrazolyl derivatives as SYK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, 0 °C; 1 h, 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt
Référence
Evaluating the Robustness of Metal-Organic Frameworks for Synthetic Chemistry
Wang, Zihao; Bilegsaikhan, Arvin; Jerozal, Ronald T.; Pitt, Tristan A.; Milner, Phillip J., ACS Applied Materials & Interfaces, 2021, 13(15), 17517-17531

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized, rt
Référence
Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 Inhibitors
Rogacki, Maciej K.; Pitta, Eleni; Balabon, Olga; Huss, Sophie; Lopez-Roman, Eva Maria; et al, Journal of Medicinal Chemistry, 2018, 61(24), 11221-11249

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, rt
Référence
Preparation of pyrrolopyridines as Tec kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt; 0 °C; 3 h, 70 °C
Référence
Preparation of pyridine derivatives substituted with heterocycle and phosphonoamino and antifungal agents containing the same
, World Intellectual Property Organization, , ,

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, rt; 30 min, 0 °C; 30 min, rt
1.2 20 min, 0 °C; 3 h, rt
1.3 Reagents: Water ;  0 °C
Référence
Antifungal triazole derivatives, processes for preparing them, and pharmaceutical compositions containing them
, World Intellectual Property Organization, , ,

4-Bromo-1-trityl-1H-pyrazole Raw materials

4-Bromo-1-trityl-1H-pyrazole Preparation Products

4-Bromo-1-trityl-1H-pyrazole Littérature connexe

  • 1. Pyrolysis of 1-substituted pyrazoles and chloroform at 550?°C: formation of α-carboline from 1-benzylpyrazoles
    Inayat A. Bhatti,Reginald E. Busby,Murtedza bin Mohamed,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1997 3581
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Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole
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